N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide
Overview
Description
“N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide” is a chemical compound with the CAS Number: 431898-65-6 . It has a molecular weight of 322.75 . The IUPAC name for this compound is N-(6-chloro-9H-beta-carbolin-8-yl)nicotinamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H, (H,22,23) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Derivatives
Synthesis Techniques : This compound has been synthesized through various techniques. A notable method involved the synthesis from [14C]-paraformaldehyde in multiple steps, yielding a radiochemical compound known as [14C]-PS-1145 (Li & Prakash, 2005). Another approach involved the synthesis from [14C]-barium carbonate, producing an IKK inhibitor (Li, Plesescu, & Prakash, 2006).
Chemical Modification and Activity Studies : In the quest to improve pharmacological profiles, chemical modifications of similar compounds have been explored. For example, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a structurally related compound, was modified to enhance its pharmacological profile, indicating the potential for similar modifications in N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide (Nie et al., 2020).
Applications in Materials and Organic Chemistry
- Organic Synthesis : The compound and its derivatives have been used in various organic syntheses, such as the preparation of α-carboline derivatives and the exploration of novel host materials for phosphorescent organic light-emitting diodes (Reddy et al., 2019); (Cho et al., 2014).
Metabolic Studies and Pharmacology
Metabolic Activation and Carcinogenicity : Studies on similar heterocyclic amines like 2-Amino-9H-pyrido[2,3-b]indole have shown their metabolic activation in human hepatocytes, indicating a potential research avenue for N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide in similar contexts (Bellamri et al., 2017).
Potential Therapeutic Applications : Although direct applications in therapy were not explicitly found for this specific compound, similar structures have been investigated for therapeutic purposes, such as treatments for human papillomavirus infections, suggesting potential applications in pharmacology (Boggs et al., 2007).
Safety And Hazards
Future Directions
The future directions for research on “N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, given the biological activity of many indole derivatives, these compounds could be investigated for potential therapeutic applications .
properties
IUPAC Name |
N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRMBDHPALEPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433238 | |
Record name | PS-1145 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide | |
CAS RN |
431898-65-6 | |
Record name | N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431898-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PS-1145 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0431898656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PS-1145 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PS-1145 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GL090NZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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